7-Thiocyanato-2,3-dihydro-1H-inden-4-ol
Description
7-Thiocyanato-2,3-dihydro-1H-inden-4-ol is a substituted indanol derivative characterized by a thiocyanato (-SCN) functional group at the 7-position of the indane ring system. The parent structure, 2,3-dihydro-1H-inden-4-ol (4-indanol), consists of a bicyclic framework with a hydroxyl group at the 4-position .
The thiocyanato group is a versatile moiety known for its role in nucleophilic substitution reactions and biological activity.
Properties
CAS No. |
600176-67-8 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(7-hydroxy-2,3-dihydro-1H-inden-4-yl) thiocyanate |
InChI |
InChI=1S/C10H9NOS/c11-6-13-10-5-4-9(12)7-2-1-3-8(7)10/h4-5,12H,1-3H2 |
InChI Key |
RXAOSYYRENLMBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)SC#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic thiocyanation of indan-4-ol using thiocyanogen (SCN)_2 or a combination of thiocyanate salts (e.g., potassium thiocyanate) and an oxidizing agent (e.g., hydrogen peroxide) under controlled conditions .
Industrial Production Methods: Industrial production of 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol may involve large-scale thiocyanation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidants and catalysts is also explored to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanato group can yield thiol derivatives.
Substitution: The thiocyanato group can be substituted by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., sodium hydroxide) or under acidic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
7-Thiocyanato-2,3-dihydro-1H-inden-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol involves the interaction of the thiocyanato group with various molecular targets. The thiocyanato group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids. These interactions can result in antimicrobial and antifungal effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol with structurally related indanol derivatives, highlighting molecular properties, substituent effects, and applications:
*Calculated data for 7-thiocyanato derivative based on structural analogs.
Key Observations:
Substituent Effects on Molecular Weight :
- Halogenation (Cl, Br) increases molecular weight significantly, with dibromo substitution nearly doubling it compared to the parent compound .
- The thiocyanato group adds ~58 g/mol to the parent structure, placing it between chloro and dibromo derivatives in molecular weight.
Solubility and Reactivity: Chlorindanol’s slight water solubility contrasts with the lipophilic nature of methyl-substituted derivatives . The polar thiocyanato group may enhance solubility in polar aprotic solvents. The -SCN group’s leaving-group propensity suggests utility in nucleophilic substitution reactions, analogous to chlorindanol’s role in spermicidal activity .
Applications: Halogenated derivatives (Cl, Br) are prioritized for biocidal applications . Amino-substituted indanols serve as intermediates in drug development, such as kinase inhibitors .
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